
(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the enantioselective reduction of 3-chlorophenyl-2,2,2-trifluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH for enzymatic reductions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, leveraging the high stereoselectivity and efficiency of alcohol dehydrogenases. These processes are designed to be sustainable and scalable, ensuring the consistent production of enantiomerically pure (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol .
化学反应分析
Types of Reactions
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
作用机制
The mechanism by which (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for alcohol dehydrogenases, it undergoes enzymatic reduction or oxidation, leading to the formation of different products. The trifluoromethyl group and chlorophenyl group contribute to its unique reactivity and binding affinity to these enzymes .
相似化合物的比较
Similar Compounds
(1R)-1-(3-chlorophenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(1R)-1-(3-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the chlorophenyl group in (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it valuable for specific applications in pharmaceuticals and chemical synthesis .
属性
CAS 编号 |
376347-10-3 |
|---|---|
分子式 |
C8H6ClF3O |
分子量 |
210.58 g/mol |
IUPAC 名称 |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
InChI 键 |
IFUMGCOCVZUIRR-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


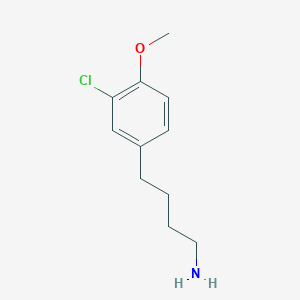
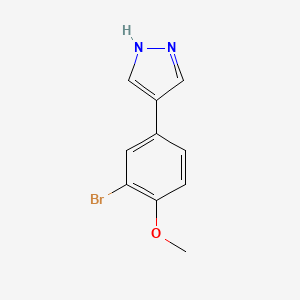
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
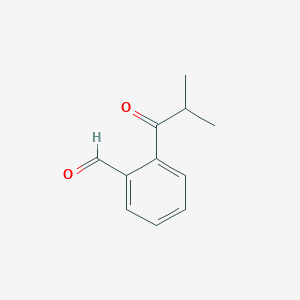
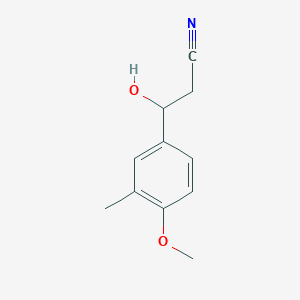
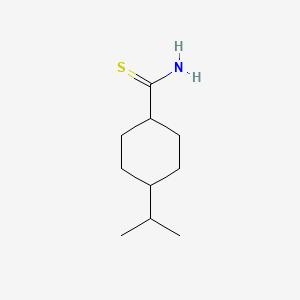


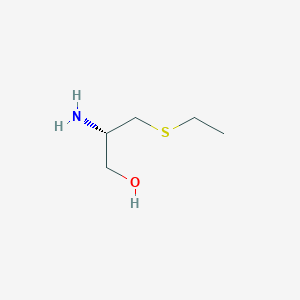
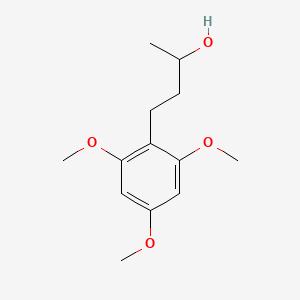
![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)

